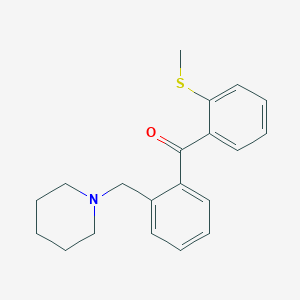

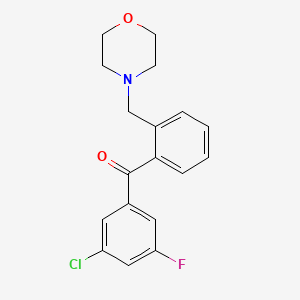

![molecular formula C21H21ClFNO3 B1327325 2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone CAS No. 898756-39-3](/img/structure/B1327325.png)

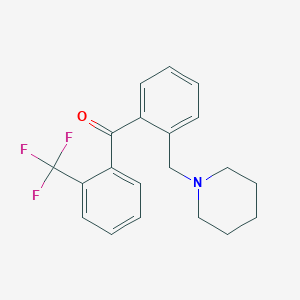

2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

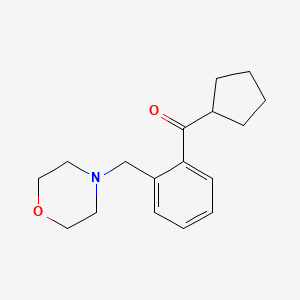

2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone is a useful research compound. Its molecular formula is C21H21ClFNO3 and its molecular weight is 389.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Regioselectivity in Acylation Reactions

Koszytkowska-Stawińska, Gębarowski, and Sas (2004) explored the acylation of related compounds, demonstrating the influence of base and acyl chloride on regioselectivity. Their research indicated distinct outcomes based on the choice of acyl chloride and base, relevant for understanding the behavior of similar complex molecules in synthetic chemistry processes (Koszytkowska-Stawińska et al., 2004).

Synthesis and Evaluation for Anticonvulsant Activity

Farrar et al. (1993) reported on the synthesis and evaluation of various compounds including N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs, which showed notable anticonvulsant activity. This research contributes to the understanding of the therapeutic potential of structurally similar compounds (Farrar et al., 1993).

Structural Elucidation in Antitubercular Drug Development

Richter et al. (2022) conducted a structural study of a compound closely related to the one , focusing on its potential as an antitubercular drug. Their work highlights the importance of understanding molecular structure in drug development (Richter et al., 2022).

Synthesis and Antiviral Evaluation

Apaydın et al. (2020) synthesized and evaluated new spirothiazolidinone compounds for their antiviral activity. This research underscores the potential of spirothiazolidinone scaffolds in developing new antiviral molecules, relevant for compounds with similar structural features (Apaydın et al., 2020).

Susceptibility of Mycobacterium tuberculosis to Benzothiazinones

Pasca et al. (2010) studied the susceptibility of Mycobacterium tuberculosis to benzothiazinones, related to compounds like 2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone. Their research contributes to understanding the effectiveness of similar compounds against tuberculosis (Pasca et al., 2010).

Synthesis and Evaluation for Dopamine Agonist Activity

Brubaker and Colley (1986) synthesized derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes to evaluate their potential as dopamine agonists. This research is significant for understanding the pharmacological potential of similar spiro compounds (Brubaker & Colley, 1986).

Mecanismo De Acción

Mode of Action

The presence of the 1,4-dioxa-8-azaspiro[45]decane moiety suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been implicated in various biochemical pathways, suggesting that this compound may also interact with multiple pathways .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Without specific target identification and a clear understanding of the compound’s mode of action, it’s challenging to predict the compound’s effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

(2-chloro-4-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFNO3/c22-19-13-16(23)5-6-18(19)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNWIIKKZPUCKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643778 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-39-3 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

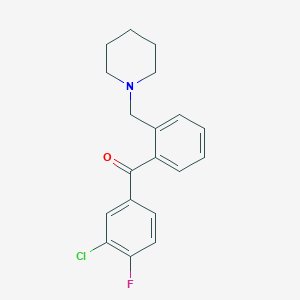

![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)